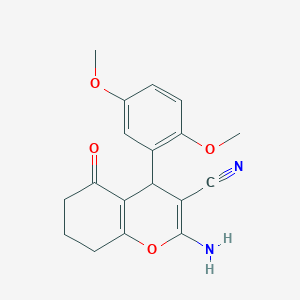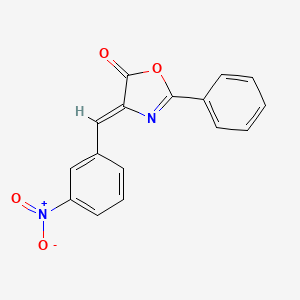![molecular formula C24H20N2O4S B11694071 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694071.png)
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxybenzylidene group, and methoxyphenyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
作用機序
The mechanism of action of (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
- (2Z,5Z)-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-imino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications and industrial uses.
特性
分子式 |
C24H20N2O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-11-5-17(6-12-20)25-24-26(18-7-13-21(30-2)14-8-18)23(28)22(31-24)15-16-3-9-19(27)10-4-16/h3-15,27H,1-2H3/b22-15-,25-24? |
InChIキー |
TZTPTHOIVTXCFJ-IBORXNHRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)
![(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile](/img/structure/B11694004.png)

![N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11694009.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B11694012.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11694027.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11694036.png)

![5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
![3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694046.png)
